molecular formula C15H17ClN2O4S B15188065 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester CAS No. 173908-54-8

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester

Cat. No.: B15188065
CAS No.: 173908-54-8
M. Wt: 356.8 g/mol
InChI Key: HSQURVGVQBXDCZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group and an ethyl ester group, along with a sulfonyl group attached to a chlorinated phenyl ring

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Chlorination: The phenyl ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorinated phenyl ring and ethyl ester group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester include:

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonyl-substituted aromatic compounds: These compounds contain a sulfonyl group attached to an aromatic ring, similar to the target compound, and are studied for their diverse applications in medicinal chemistry and materials science.

    Chlorinated aromatic compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

173908-54-8

Molecular Formula

C15H17ClN2O4S

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 1-[5-chloro-2-(ethylamino)phenyl]sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C15H17ClN2O4S/c1-3-17-12-8-7-11(16)10-14(12)23(20,21)18-9-5-6-13(18)15(19)22-4-2/h5-10,17H,3-4H2,1-2H3

InChI Key

HSQURVGVQBXDCZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC

Origin of Product

United States

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